![molecular formula C12H9ClN4O2S2 B2508156 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide CAS No. 477851-56-2](/img/structure/B2508156.png)
4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9ClN4O2S2/c13-11-10 (17-5-6-20-12 (17)16-11)7-15-8-1-3-9 (4-2-8)21 (14,18)19/h1-7H, (H2,14,18,19)/b15-7+ . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid .Scientific Research Applications
Antitumor Activity
The imidazo[2,1-b][1,3]thiazole scaffold in 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide has shown promise as an antitumor agent. Researchers have explored its effects on various cancer cell lines, and initial results indicate potential cytotoxicity against tumor cells .
Antihypertensive Properties
Compounds containing the 1,4-dihydropyridine (1,4-DHP) motif, such as our target compound, have been investigated for their antihypertensive effects. The imidazo[2,1-b][1,3]thiazole system within this molecule contributes to its cardiovascular activity .
Antitubercular Activity
The imidazo[2,1-b][1,3]thiazole moiety has also been associated with antitubercular properties. Researchers are exploring whether 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide could serve as a potential agent against tuberculosis .
Synthetic Methodology
The green synthesis protocol used to obtain this compound via the Biginelli reaction is noteworthy. Researchers appreciate its eco-friendly nature, cost-effectiveness, and simultaneous production of both 1,4-DHPs and 3,4-dihydropyrimidin-2(1H)-ones .
Safety and Hazards
properties
IUPAC Name |
4-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S2/c13-11-10(17-5-6-20-12(17)16-11)7-15-8-1-3-9(4-2-8)21(14,18)19/h1-7H,(H2,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOLHAWBRSMOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide |
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